EG01377 TFA
Description
EG01377 TFA (trifluoroacetate salt) is a small-molecule inhibitor targeting neuropilin-1 (NRP1), a receptor implicated in cancer progression, angiogenesis, and viral entry pathways (e.g., SARS-CoV-2) . Structurally, it features a terminal arginine-like moiety and a carboxyl group, critical for binding to the NRP1 b1 domain . This compound demonstrates inhibitory effects on VEGF-A and SARS-CoV-2 spike protein interactions with NRP1, making it a candidate for therapeutic applications in oncology and virology . Preclinical studies highlight its role in suppressing prostate cancer proliferation and migration by attenuating EGFR/AKT signaling .
Properties
Molecular Formula |
C28H31F3N6O8S2 |
|---|---|
Molecular Weight |
700.71 |
IUPAC Name |
(3-((5-(4-(aminomethyl)phenyl)-2,3-dihydrobenzofuran)-7-sulfonamido)thiophene-2-carbonyl)-L-arginine compound with 2,2,2-trifluoroacetic acid (1:1) |
InChI |
InChI=1S/C26H30N6O6S2.C2HF3O2/c27-14-15-3-5-16(6-4-15)18-12-17-7-10-38-22(17)21(13-18)40(36,37)32-19-8-11-39-23(19)24(33)31-20(25(34)35)2-1-9-30-26(28)29;3-2(4,5)1(6)7/h3-6,8,11-13,20,32H,1-2,7,9-10,14,27H2,(H,31,33)(H,34,35)(H4,28,29,30);(H,6,7)/t20-;/m0./s1 |
InChI Key |
ULVKWGGHMNAQEG-BDQAORGHSA-N |
SMILES |
NC(NCCC[C@H](NC(C1=C(NS(=O)(C2=C(OCC3)C3=CC(C4=CC=C(CN)C=C4)=C2)=O)C=CS1)=O)C(O)=O)=N.OC(C(F)(F)F)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EG-01377 TFA; EG 01377 TFA; EG01377 TFA; EG-01377; EG01377; |
Origin of Product |
United States |
Chemical Reactions Analysis
Core Synthetic Route and Functionalization
EG01377’s synthesis begins with a brominated dihydrobenzofuran scaffold. The critical steps include:
1.1. Sulfonamide Formation
Reaction : Coupling 5-bromo-2,3-dihydrobenzofuran-7-sulfonyl chloride with methyl 3-aminothiophene-2-carboxylate.
Conditions : DMF, room temperature.
Outcome : Forms intermediate 3 (methyl ester) with subsequent hydrolysis to carboxylic acid 4 using LiOH .
1.2. Arginine Conjugation
Reaction : Acid 4 is coupled with Pbf-protected arginine methyl ester via carbodiimide activation.
Reagents : PYBOP, DMAP.
Yield : 85–90% after hydrolysis to remove the methyl ester .
Reductive Amination for Alkyne Functionalization
EG01377 was modified to incorporate alkyne-PEG linkers for fluorescent probe development:
Reaction :
- Reactants : EG01377 free base, aldehyde 6 (commercially available).
- Conditions : Reductive amination with NaBH(OAc)₃ in DMF.
- Product : Phenoxy alkyne 7 , enabling click chemistry for fluorophore conjugation (e.g., 5-carboxyfluorescein) .
Table 1: Key Reaction Parameters
| Step | Reagents/Conditions | Yield | Analytical Data |
|---|---|---|---|
| Reductive amination | NaBH(OAc)₃, DMF, RT | 95% | LCMS: [M+H]⁺ = 1,148 |
| PEG-amine conjugation | PYBOP, DMAP, DMF | 83.9% | ¹H NMR (DMSO-d6): δ 7.2–8.1 |
3.1. Stage 1: PEG-Amine Intermediate
Reaction :
- Reactants : Fmoc-PEG-acid, EG01377 di-TFA salt.
- Conditions : PYBOP/DMAP-mediated coupling in DMF.
- Deprotection : TFA/ACN-H₂O (50:50).
- Yield : 41% after reverse-phase purification .
3.2. Stage 2: Fluorescein Conjugation
Reaction :
- Reactants : PEG-amine intermediate, 5-carboxyfluorescein.
- Conditions : PYBOP/DMAP in DMF, followed by reverse-phase chromatography.
- Yield : 83.9% with LCMS confirmation ([M+H]⁺ = 1,148) .
Suzuki-Miyaura Cross-Coupling
Purpose : Diversification of the dihydrobenzofuran core.
Reaction :
- Reactants : Brominated intermediate 6 , arylboronic acids.
- Catalyst : Pd(PPh₃)₄, Cs₂CO₃ in dioxane/H₂O.
- Outcome : Aryl-substituted derivatives (e.g., 7a , 7b ) for structure-activity relationship studies .
Table 2: Representative Coupling Examples
| Boronic Acid | Product | Yield | Application |
|---|---|---|---|
| 2-Formylphenyl | 7a | 78% | Antiangiogenic activity |
| 3-Formylphenyl | 7b | 82% | Treg cell modulation |
Crystallographic Validation of Binding
X-ray structures (PDB 6FMF, 6FMC) revealed two conformations of EG01377 bound to NRP1-b1:
- Hydrogen bonding : Carboxyl group interacts with S346/T349.
- Aromatic interactions : Benzothiadiazole group adopts distinct poses depending on E348 rotamerization .
Stability and Derivatization
EG01377-based radioconjugates demonstrated:
- Stability : >90% intact in PBS (pH 7.4) and human serum after 24 hrs.
- Click chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with THPTA ligand yielded fluorescent probes (14.2% yield) .
EG01377 TFA’s synthetic versatility enables its application in angiogenesis inhibition, immune modulation, and diagnostic probe development. Its well-characterized reactivity profile supports further optimization for therapeutic and imaging applications.
Comparison with Similar Compounds
Structural and Functional Comparisons
EG01377 TFA belongs to a class of NRP1 inhibitors that include EG00229, acylthioureas, benzamidosulfonamides, and Chembridge-derived compounds (N1–N10) . Key structural and functional distinctions are summarized below:
Key Findings :
- Binding Affinity : N1–N10 compounds exhibit superior ΔGbinding values (-7.72 to -8.11 kcal/mol) compared to this compound (-4.86 kcal/mol) and EG00229 (-4.95 kcal/mol), suggesting stronger NRP1 interactions .
- Toxicity : this compound and EG00229 test positive in the Ames-TA1535_NA mutagenicity assay, whereas N1–N10 compounds are negative, indicating a safer toxicity profile .
- Drug-Likeness : this compound and EG00229 violate Lipinski’s rule (e.g., molecular weight, logP), limiting oral bioavailability, while N1–N10 compounds comply .
Mechanistic and Therapeutic Comparisons
- NRP1 Interaction : this compound binds to residues Tyr297, Trp301, Asp320, Glu348, and Lys351 in NRP1, overlapping with VEGF-A binding sites . N1–N10 compounds target additional residues (e.g., Thr316, Ser346, Tyr353), enhancing specificity .
- Anticancer Activity : this compound suppresses prostate cancer via EGFR/AKT pathway inhibition . Similar data for EG00229 or N1–N10 in this context are unreported, highlighting EG01377’s unique preclinical validation.
Pharmacokinetic and ADME Profiles
- This compound : High solubility (0.5% DMSO buffer compatibility) but suboptimal ADME properties due to Lipinski violations .
- N1–N10 Compounds : Improved ADME profiles (e.g., logP < 5, molecular weight < 500 Da) and theoretical LD50 values exceeding 1,000 mg/kg, suggesting favorable pharmacokinetics .
Q & A
Q. What is the structural and functional basis of EG01377 TFA as a neuropilin-1 (NRP1) inhibitor?
this compound is a selective NRP1 antagonist derived from iterative structural optimization. Its design builds on predecessors like EG3287 (a cyclic peptide) and EG00229 (benzothiazole derivative), with key modifications including a benzofuran oxygen atom and terminal amino group to enhance binding affinity and bioavailability . Structural analysis via X-ray crystallography (PDB ID: 6FMF) reveals interactions with NRP1’s b1 domain residues (Tyr297, Trp301, Thr316, Glu348, Thr349, Lys351, Tyr353), critical for disrupting VEGF-A and TGF-β signaling .
Q. How can researchers validate the selectivity of this compound for NRP1 over related receptors?
Validate selectivity using competitive binding assays (e.g., SPR or ITC) against NRP1-a1/b1 domains and homologous receptors (e.g., NRP2). This compound exhibits a Kd of 1.32 µM for NRP1 and IC50 values of 609 nM for both a1 and b1 domains, with no significant off-target activity reported in kinase or GPCR panels . Cross-reactivity risks can be mitigated by comparing binding energies (Vina score: –8.5 kcal/mol) and MD simulation stability (Cα RMSD < 2.0 Å over 100 ns) against non-target proteins .
Q. What experimental models are suitable for initial in vitro testing of this compound’s anti-angiogenic effects?
Use endothelial cell migration assays (e.g., scratch wound healing or transwell) with VEGF-A165 as a stimulant. Quantify inhibition via immunofluorescence for NRP1 downstream markers (e.g., phosphorylated VEGFR2 or SMAD2/3). Dose-response curves (typical range: 0.1–10 µM) should confirm IC50 consistency with published values (609 nM) .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in TGF-β pathway modulation be resolved?
Discrepancies may arise from cell-type-specific TGF-β receptor expression or compensatory signaling. Address this by:
- Performing MD simulations to compare EG01377’s interaction stability with NRP1-TGF-β complexes versus VEGF-A-bound states .
- Using dual-luciferase reporters (e.g., CAGA-lux for SMAD activity) in Treg cells versus endothelial cells to quantify context-dependent effects .
- Cross-validating with RNA-seq to identify compensatory pathways (e.g., PDGF or FGF upregulation) .
Q. What methodological considerations are critical for in vivo studies of this compound in cancer immunotherapy?
- Dosage optimization : Balance anti-angiogenic (5–10 mg/kg) and immune-modulatory (2–5 mg/kg) effects, as higher doses may impair endothelial homeostasis .
- Endpoint selection : Prioritize metrics like intratumoral Treg cell depletion (flow cytometry: CD4+CD25+FoxP3+), vascular density (CD31 staining), and tumor growth kinetics .
- Combination therapies : Co-administer with PD-1 inhibitors to assess synergy, ensuring pharmacokinetic compatibility via LC-MS/MS monitoring of plasma concentrations .
Q. How can researchers reconcile in silico predictions of this compound’s binding affinity with experimental discrepancies?
Discrepancies often stem from force field limitations or solvation effects in docking simulations. Mitigate by:
- Validating docking results (e.g., AutoDock Vina) with umbrella sampling or MM/GBSA free-energy calculations .
- Comparing MD simulation trajectories (e.g., RMSF of binding residues) across ≥3 independent replicates .
- Testing analogs (e.g., eltrombopag, a structural homolog) as negative controls in SPR assays to confirm specificity .
Q. What strategies improve the reproducibility of this compound’s anti-tumor effects in 3D tumor spheroid models?
- Standardize spheroid size (300–500 µm diameter) and ECM composition (e.g., Matrigel vs. collagen I) to minimize variability .
- Use live-cell imaging to track spheroid invasion inhibition, correlating with qPCR for EMT markers (e.g., Snail, Vimentin) .
- Include metabolic profiling (Seahorse assays) to assess EG01377’s impact on glycolysis and oxidative phosphorylation .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze dose-response data for this compound in migration assays?
Apply nonlinear regression (four-parameter logistic model) to calculate IC50 values, using tools like GraphPad Prism. Report Hill slopes to assess cooperativity and compare with published values via extra sum-of-squares F tests . For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis) with Dunn’s post-hoc correction.
Q. What metadata is essential for publishing MD simulation studies of EG01377-NRP1 interactions?
Include:
- Force field parameters (e.g., AMBER ff14SB/GAFF2) and simulation software (e.g., GROMACS or NAMD) .
- Trajectory sampling frequency (e.g., 2 fs time steps, 100 ns total duration).
- Convergence criteria (e.g., block-averaged RMSD < 1.5 Å over final 20 ns) .
Q. How to address conflicting in vitro versus in vivo efficacy results in preclinical manuscripts?
Discuss potential factors:
- Pharmacokinetics : Compare drug exposure (AUC) and tissue penetration (e.g., tumor-to-plasma ratio) .
- Microenvironmental influences : Hypoxia or stromal cell interactions may alter drug efficacy .
- Provide orthogonal validation (e.g., ex vivo histology or single-cell RNA-seq) to reconcile discrepancies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
